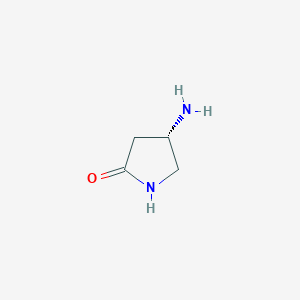

(S)-4-aminopyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650753 | |

| Record name | (4S)-4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160806-40-6 | |

| Record name | (4S)-4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4 Aminopyrrolidin 2 One and Derivatives

Enantioselective Synthesis Approaches

Enantioselective methods aim to establish the chiral center at the C4 position with high fidelity, often using catalytic amounts of a chiral inductor or a removable chiral auxiliary. These approaches are crucial for accessing specific stereoisomers required for pharmacological applications.

Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and convergent method for constructing the pyrrolidine (B122466) ring. This reaction rapidly builds molecular complexity and can establish multiple stereocenters in a single step. mdpi.com To achieve stereocontrol, a chiral auxiliary can be attached to either the dipolarophile or the azomethine ylide precursor, directing the cycloaddition to occur on a specific face of the molecule, thereby leading to a diastereomeric excess of one product.

This strategy is highly versatile for creating diverse stereochemical patterns in pyrrolidine synthesis. For instance, the reaction between an imino ester (an azomethine ylide precursor) and a suitable dipolarophile can be mediated by a chiral ligand complex, such as a copper(I) or silver salt complex, to produce highly functionalized pyrrolidines. mdpi.com The selection of the dipolarophile is critical and can introduce functionalities at the C3 and C4 positions of the resulting pyrrolidine ring. mdpi.com While this method is broadly applied to pyrrolidine synthesis, its specific application to generate the 4-aminopyrrolidin-2-one scaffold involves the use of a dipolarophile equivalent to a ketene or an α,β-unsaturated lactam system. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product.

Table 1: Examples of Chiral Ligand/Metal Systems in Enantioselective 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis This table presents representative data for the synthesis of substituted pyrrolidines using 1,3-dipolar cycloaddition, illustrating the high levels of stereocontrol achievable.

| Metal Salt | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Silver Salt | (Ra,S,S)-Phosphoramidite Ligand | 87:13 | 93% | mdpi.com |

| Copper(I) Complex | Chiral N,O-Ligand | Not Specified | High (not quantified) | mdpi.com |

Asymmetric Hydrogenation of Dihydropyrrole Scaffolds

Asymmetric hydrogenation is a premier industrial method for the enantioselective synthesis of chiral molecules. This technique involves the reduction of a prochiral unsaturated substrate, such as an alkene or imine, using hydrogen gas and a chiral metal catalyst. For the synthesis of (S)-4-aminopyrrolidin-2-one, a hypothetical precursor would be a 4-amino-1,5-dihydropyrrol-2-one. The C=C double bond in this scaffold would be selectively hydrogenated using a chiral catalyst, typically based on rhodium or iridium, to install the hydrogen atom at the C5 position and establish the stereocenter at C4.

While the direct asymmetric hydrogenation of boron-containing heteroarenes like 1,2-azaborines has been successfully demonstrated to produce chiral δ-aminoboronic esters with excellent diastereo- and enantioselectivity, specific examples for the synthesis of this compound via hydrogenation of a dihydropyrrole are less commonly reported. chemrxiv.org However, the principle remains a viable and powerful strategy. The success of such a reaction would depend heavily on the design of the chiral ligand to effectively differentiate the two faces of the dihydropyrrolone ring. The methodology has been applied successfully to related heterocyclic systems, such as the highly regio-, chemo-, and enantioselective hydrogenation of a tetrahydropyridinium salt to furnish a chiral piperidine derivative. researchgate.net

Organocatalytic Approaches (e.g., pyrrolidine-based organocatalysts)

Asymmetric organocatalysis has emerged as a third pillar of asymmetric synthesis, avoiding the use of metals. Chiral secondary amines, particularly derivatives of proline and other pyrrolidines, are highly effective catalysts for various transformations. The synthesis of the 4-aminopyrrolidin-2-one core can be achieved via a conjugate addition (Michael or aza-Michael reaction) to an α,β-unsaturated system, where the stereochemistry is controlled by the chiral organocatalyst. beilstein-journals.org

In a typical Michael addition approach, a nucleophile like an aldehyde or ketone is activated by the pyrrolidine-based catalyst to form a nucleophilic enamine. This enamine then adds to an electrophile, such as a nitroalkene. The resulting adduct can then be further transformed through reduction of the nitro group and cyclization to form the desired 4-aminopyrrolidin-2-one ring. Novel pyrrolidine-based organocatalysts have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of carbonyl compounds to nitroolefins, achieving up to 98:2 dr and 99% ee.

Alternatively, the intramolecular aza-Michael reaction provides a direct route to the pyrrolidine ring. d-nb.info In this approach, a substrate containing both an amine nucleophile and an α,β-unsaturated carbonyl moiety is cyclized in the presence of a chiral organocatalyst. d-nb.info Bifunctional catalysts, which possess both a basic site (to deprotonate the nucleophile) and a hydrogen-bond donating site (to activate the electrophile), are particularly effective. nih.gov

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions This table shows representative results for organocatalyzed Michael additions, a key step in the synthesis of chiral pyrrolidine precursors.

| Catalyst Type | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pyrrolidine with bulky C2 substituent | Aldehyde to Nitroolefin | 78:22 (syn) | ~68% (syn) | beilstein-journals.org |

| Bifunctional Pyrrolidine | Ketone to Nitroolefin | up to 98:2 | up to 99% | |

| Chiral Squaramide | Aza-Michael/Michael Cascade | >99:1 | >99% | nih.gov |

Synthesis from Precursors and Building Blocks

Utilizing readily available chiral molecules as starting materials is an efficient and economical approach to synthesizing complex chiral targets. (S)-Pyroglutamic acid, derived from glutamic acid, is a prominent chiral building block for this purpose.

Derivatization from (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid provides a rigid scaffold with a pre-defined stereocenter at what will become the C5 position of the final product. Its carboxylic acid and lactam functionalities offer multiple handles for chemical modification. nih.govshokubai.org A common strategy to introduce functionality at the C4 position involves the creation of an α,β-unsaturated lactam intermediate, specifically (S)-5-hydroxymethyl-2-oxo-3-pyrroline or a related derivative. nih.gov This unsaturated precursor serves as a key electrophile for subsequent conjugate addition reactions.

With an α,β-unsaturated lactam derived from (S)-pyroglutamic acid in hand, the C4-amino group can be installed via a stereoselective conjugate addition (Michael addition) of a nitrogen nucleophile. This aza-Michael addition allows for the formation of the C-N bond at the C4 position. The stereochemical outcome of this addition is influenced by the existing stereocenter at C5, which directs the incoming nucleophile to the opposite face of the ring to minimize steric hindrance, typically resulting in a trans relationship between the substituents at C4 and C5.

A recent methodology for synthesizing 3-aroyl pyroglutamic acid derivatives utilizes a highly diastereoselective tandem aza-Michael addition of a chiral amine to an aroyl acrylic acid, followed by cyclization. mdpi.com This highlights the power of aza-Michael additions in constructing substituted pyrrolidinone rings with excellent stereocontrol. mdpi.com By choosing an appropriate nitrogen nucleophile, such as a protected amine or an azide (B81097) followed by reduction, the this compound scaffold can be accessed with high diastereoselectivity.

Table 3: Diastereoselective Synthesis of Aroyl Alanines via Aza-Michael Addition This table shows the high diastereoselectivity achieved in the aza-Michael addition of chiral amines to acrylic acid derivatives, a key step in a multi-step synthesis of substituted pyroglutamic acids.

| Amine Nucleophile | Aroyl Acrylic Acid | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| (S)-1-phenylethanamine | 4-Fluorobenzoyl acrylic acid | >98% | mdpi.com |

| (S)-1-phenylethanamine | 4-Chlorobenzoyl acrylic acid | >98% | mdpi.com |

| (S)-1-(4-methoxyphenyl)ethanamine | Benzoyl acrylic acid | >98% | mdpi.com |

Electrophilic Amination

Direct electrophilic amination of lactam enolates provides a convergent route to α-amino lactams. This strategy involves the formation of a lactam enolate, which then reacts with an electrophilic nitrogen source. While direct electrophilic amination at the 4-position of a pyrrolidinone is less common, the principles can be extrapolated from studies on the α-amination of amides and lactams.

One approach involves the reaction of a lactam enolate with an α-aryl vinyl azide. This transformation is thought to proceed through an initial regioselective (3+2) cycloaddition between the enolate and the vinyl azide, forming a transient triazolinone. This intermediate then undergoes loss of nitrogen and a 1,2-N-migration to yield an α-imine, which can be subsequently hydrolyzed or reduced to afford the desired α-amino lactam. nih.gov For the synthesis of this compound, a chiral auxiliary or a chiral base would be necessary to induce stereoselectivity during the formation of the enolate or the subsequent amination step.

Another potential electrophilic amination strategy involves the use of oxaziridines or other reagents containing an electrophilic N-O or N-N bond. The stereoselective amination of chiral enolates has been demonstrated using various electrophilic nitrogen sources, providing a pathway to α-hydrazino and α-amino acid derivatives. nih.gov Adapting this methodology to a pyrrolidinone system would require the generation of the enolate at the 4-position, followed by trapping with a suitable electrophilic aminating agent. The stereochemical outcome would be influenced by the inherent chirality of the starting lactam or by the use of chiral auxiliaries.

Alkylation Reactions of Lactam Enolates

The alkylation of lactam enolates is a powerful and widely used method for C-C bond formation. uwo.ca To synthesize 4-aminopyrrolidin-2-one derivatives, this strategy can be adapted by using an electrophile that contains a masked or protected amino group.

The general process involves the deprotonation of the lactam at the α-position to the carbonyl group (in this case, the 3- or 5-position). To achieve alkylation at the 4-position, a starting material that is already functionalized at this position, such as a 4-halopyrrolidin-2-one, would be necessary. The reaction would then proceed via a nucleophilic substitution where an amine or a protected amine acts as the nucleophile. However, direct alkylation of amines can be problematic due to overalkylation. wikipedia.orgmasterorganicchemistry.com

A more controlled approach involves the generation of a lactam enolate at the 4-position, which is not straightforward due to the electronic nature of the lactam ring. A plausible alternative involves starting with a precursor where the 4-position is part of an enolizable system. For instance, a β-keto lactam could be alkylated at the γ-position.

A more direct, though challenging, approach would be the alkylation of a chiral lactam enolate with an electrophile containing a protected amino group, such as an N-protected aminomethyl halide or triflate. The success of this reaction would depend on the generation of the enolate at the desired position and controlling the stereoselectivity of the alkylation. Chiral auxiliaries on the lactam nitrogen have been shown to effectively control the diastereoselectivity of enolate alkylation reactions. nih.gov

Ring Construction Strategies

Building the pyrrolidinone ring with the desired stereochemistry and functionality in place is a common and effective strategy.

Lactamization of γ-Butyrolactone Derivatives

The conversion of γ-butyrolactones to γ-lactams is a well-established transformation. For the synthesis of this compound, this would involve the lactamization of a precursor γ-butyrolactone that already contains an amino group at the 4-position with the correct stereochemistry.

The synthesis of chiral amino-γ-butyrolactones can be achieved from various starting materials, including chiral epoxy esters. nih.gov Once the chiral 4-amino-γ-butyrolactone is obtained, it can be converted to the corresponding lactam. This typically involves opening the lactone ring to form a γ-hydroxy-amide, followed by cyclization. However, a more direct approach is the aminolysis of the lactone with ammonia or a primary amine, which can lead to the formation of the lactam. nih.gov For instance, the reaction of erythruronolactone with primary amines has been shown to produce pyrrolidin-2-ones in good yields. nih.gov

A plausible synthetic route starting from a chiral precursor is outlined below:

Start with a suitable chiral starting material, such as a protected (S)-4-amino-γ-butyrolactone.

Reaction with a suitable aminating agent, such as ammonia or a protected amine, under conditions that promote ring-opening and subsequent recyclization to the lactam.

The stereochemistry at the 4-position would be retained from the starting chiral γ-butyrolactone. google.com

Smiles-Truce Cascade for Functionalized Pyrrolidinones

A novel and efficient one-pot method for the synthesis of densely functionalized pyrrolidinones utilizes a Smiles-Truce cascade reaction. mdpi.comacs.orgnih.govnih.gov This metal-free process involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions. acs.orgnih.govnih.gov

The proposed mechanism consists of three key steps:

Nucleophilic Ring-Opening: The arylsulfonamide, acting as a nucleophile, attacks the cyclopropane diester, leading to the opening of the three-membered ring. mdpi.comacs.orgnih.gov

Smiles-Truce Rearrangement: The resulting enolate undergoes a 6-exo-trig Smiles-Truce aryl transfer. acs.org

Lactam Formation: The liberated amine then undergoes intramolecular cyclization to form the pyrrolidinone ring. mdpi.comacs.orgnih.gov

This methodology allows for the synthesis of α-arylated pyrrolidinones and is noted for its operational simplicity and the use of commercially available starting materials. acs.org The reaction has been shown to be scalable and the products can be further diversified. acs.org

| Arylsulfonamide Substituent (Migrating Ring) | Cyclopropane Ester Group (R) | Product | Yield (%) |

| p-NO₂ | Et | 3a | 45 |

| o-NO₂ | Et | 3b | 41 |

| o-OMe, p-NO₂ | Et | 3c | 60 |

| p-NO₂ | Allyl | 3d | 40 |

| p-NO₂ | Propargyl | 3e | 35 |

| Phenethyl | Et | 3n | 46 |

| 4-MeO-Phenethyl | Et | 3o | 51 |

| 4-CF₃-Phenethyl | Et | 3p | 38 |

| 4-Br-Phenethyl | Et | 3q | 45 |

| 4-I-Phenethyl | Et | 3r | 31 |

| 3-Pyridylethyl | Et | 3s | 42 |

| 2-Thienylethyl | Et | 3t | 36 |

Data sourced from Organic Letters, 2023, 25, 6736–6740. nih.gov

Reactions involving Substituted Benzylamines

A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, including substituted benzylamines. nih.govmdpi.comnih.govresearchgate.net This method proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane by the amine to form a γ-amino ester, which then undergoes in situ lactamization. nih.govnih.gov Subsequent dealkoxycarbonylation can provide the final pyrrolidinone product. nih.gov

Benzylamines are effective nucleophiles in this reaction, allowing for the synthesis of various N-benzyl substituted pyrrolidinones in good yields. nih.gov The reaction demonstrates a broad substrate scope with respect to both the benzylamine (B48309) and the donor-acceptor cyclopropane. nih.gov

| Benzylamine | Donor-Acceptor Cyclopropane | Product | Yield (%) |

| Benzylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 3a | 70 |

| 4-Methoxybenzylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 3b | 65 |

| 2,4-Dimethoxybenzylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 3c | 68 |

| 3,4-Dimethoxybenzylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 3d | 62 |

| Furfurylamine | Dimethyl 2-(2,4,5-trimethoxyphenyl)cyclopropane-1,1-dicarboxylate | 3e | 32 |

| (1H-indol-3-yl)methylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 3f | 42 |

Data represents yields for the multi-step one-pot procedure. Sourced from Molecules, 2022, 27(23), 8468. researchgate.net

While this method directly yields 1,5-disubstituted pyrrolidinones, it establishes a key ring-forming strategy. To adapt this for the synthesis of this compound, one would need to start with a cyclopropane derivative that incorporates a protected amino group at the appropriate position, or a functional group that can be converted to an amino group, to ultimately reside at the 4-position of the pyrrolidinone ring.

Convergent and Stereospecific Syntheses

Convergent and stereospecific syntheses of this compound often rely on the use of starting materials from the chiral pool, such as amino acids, to ensure high enantiomeric purity of the final product. mdpi.com These strategies are designed to build the molecule in a way that combines key fragments in later stages and maintains strict control over the stereochemistry.

One common approach is to start with a chiral precursor that already contains the required stereocenter. For example, derivatives of (S)-glutamic acid or (S)-aspartic acid can serve as versatile starting materials. The synthesis of substituted pyrrolidines often begins with proline or 4-hydroxyproline (B1632879) derivatives. mdpi.com For instance, (2S,4R)-4-hydroxypyrrolidine carboxylic acid is a precursor for the synthesis of various pharmaceuticals. mdpi.com A synthetic route to this compound could be envisioned starting from a protected (2S,4R)-4-hydroxypyrroline, where the hydroxyl group is converted to an amino group via a mesylate or tosylate intermediate followed by nucleophilic substitution with an azide and subsequent reduction.

Asymmetric synthesis methodologies, where the chirality is introduced during the reaction sequence using a chiral catalyst or auxiliary, are also powerful tools. nih.gov For example, an asymmetric Michael addition to a suitable acceptor followed by cyclization could construct the chiral pyrrolidinone ring. The stereochemical outcome of such reactions is dictated by the chiral catalyst, which creates a chiral environment for the bond-forming steps.

The synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate has been reported, highlighting the importance of stereocontrol in achieving the desired biological activity. wikipedia.org Such syntheses often involve multi-step sequences where each step is designed to proceed with high stereoselectivity. A convergent approach might involve the synthesis of two key fragments, one containing the chiral amine functionality and the other the remaining part of the carbon skeleton, which are then coupled and cyclized to form the final product.

Advanced Synthetic Transformations

Advanced synthetic strategies for preparing this compound and its derivatives focus on achieving high stereoselectivity and introducing diverse functional groups. These methods include modifying an existing pyrrolidinone core, employing stereocontrolled addition reactions to build the chiral center, and derivatizing the amino group to create more complex structures.

Functionalization of Pre-formed Pyrrolidinone Rings

A common and effective strategy in the synthesis of pyrrolidine derivatives involves the chemical modification of a pre-formed pyrrolidinone ring. nih.gov This approach leverages readily available cyclic precursors, such as proline and 4-hydroxyproline, which are then converted into the desired functionalized products through a series of chemical transformations. mdpi.com The inherent stereochemistry of these naturally occurring starting materials can be exploited to control the stereochemistry of the final product.

The puckering of the pyrrolidine ring is a critical conformational feature that can be controlled through the introduction of substituents, particularly at the C-4 position. nih.gov Inductive and stereoelectronic effects of these substituents influence the adoption of specific C-4 (or Cγ) -exo and -endo envelope conformations. nih.gov This control over the three-dimensional structure is a valuable tool in designing molecules for specific biological targets.

One prominent example of this methodology is the synthesis of carbapenem antibiotics like Doripenem. The synthesis starts with (2S,4R)-4-hydroxyproline, a functionalized pyrrolidine derivative. Through a series of reactions including mesylation and reduction, the hydroxyl group is converted into a suitable leaving group, facilitating the introduction of other functionalities required for the final antibiotic structure. mdpi.com

Table 1: Example of Functionalization Starting from a Pre-formed Pyrrolidine Ring

| Starting Material | Key Transformation Steps | Final Product Class |

|---|

Stereocontrolled Additions

Achieving the specific stereochemistry of this compound and its analogs relies heavily on stereocontrolled addition reactions. These methods introduce key functional groups to a precursor molecule in a highly predictable three-dimensional arrangement. Both enzymatic and chemical strategies have proven effective.

A biocatalytic approach using ω-transaminases has been successfully employed in a dynamic kinetic resolution (DKR) process to synthesize enantiomerically enriched 4-arylpyrrolidin-2-ones. researchgate.net In this method, a prochiral keto-ester undergoes an enantioselective amination catalyzed by the enzyme. The newly formed chiral amine then spontaneously cyclizes to form the pyrrolidinone ring. This process can convert a racemic starting material into a single enantiomer of the product in high yield and excellent enantiomeric excess. researchgate.net

Chemical methods, such as 1,3-dipolar cycloadditions, offer another powerful route for stereocontrolled synthesis. The reaction between azomethine ylides and chiral N-tert-butanesulfinylazadienes can produce densely substituted pyrrolidines with high diastereoselectivity. acs.org In these reactions, the chiral sulfinyl group directs the incoming azomethine ylide to a specific face of the molecule, allowing for the simultaneous and controlled formation of up to four stereogenic centers. The use of silver carbonate as a catalyst has been shown to promote these cycloadditions, leading to proline derivatives with high regio- and diastereoselectivities. acs.org

Table 2: Comparison of Stereocontrolled Addition Methods

| Method | Key Features | Stereochemical Control | Example Application |

|---|---|---|---|

| Enzymatic DKR | Uses ω-transaminases; involves enantioselective amination followed by spontaneous cyclization. | High enantioselectivity (e.g., >99% ee reported). researchgate.net | Synthesis of (R)-4-phenylpyrrolidin-2-one. researchgate.net |

Derivatization via Schiff Base Reactions

The primary amino group at the C-4 position of the pyrrolidinone ring is a versatile handle for further functionalization. One of the most common methods for derivatizing this group is through the formation of a Schiff base (an imine). This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under mild acidic conditions, to form a carbon-nitrogen double bond. mediresonline.org

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, which is often acid-catalyzed, to yield the final imine product. mediresonline.org A wide variety of aldehydes and ketones can be used in this reaction, allowing for the introduction of diverse substituents and the creation of a large library of derivatives.

Schiff bases derived from amino-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.com For instance, Schiff bases synthesized from 4-aminoantipyrine, an analog containing a reactive primary amine, have been shown to possess antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov Similarly, reacting this compound with various aldehydes would produce a corresponding library of Schiff base derivatives, enabling the exploration of their structure-activity relationships for various therapeutic targets. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2S,4R)-4-hydroxypyroline |

| Doripenem |

| Ethyl chloroformate |

| Methanesulfonyl chloride |

| Sodium borohydride |

| (R)-4-phenylpyrrolidin-2-one |

| N-tert-butanesulfinylazadiene |

| Silver carbonate |

Reactivity and Functionalization of the S 4 Aminopyrrolidin 2 One Scaffold

Amination and Amidation Reactions

The primary amino group at the C4 position of the (S)-4-aminopyrrolidin-2-one scaffold is a key site for functionalization through amination and amidation reactions. These reactions allow for the introduction of a wide range of substituents, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.

Amidation Reactions: The amino group can readily react with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This classic transformation is widely used to append different moieties to the core structure. For instance, in the development of inhibitors for protein kinase B (PKB/Akt), 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were synthesized. acs.org This highlights a strategy where an amino group on a heterocyclic core is acylated to introduce a carboxamide linkage, a common motif in drug candidates. acs.org The general principle of this reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Furthermore, the synthesis of urea (B33335) derivatives is another important amidation reaction. The amino group of this compound can react with isocyanates to form ureas. This approach is valuable for creating compounds that can mimic peptide bonds or act as hydrogen bond donors and acceptors, which is often crucial for target binding.

Amination Reactions: While the existing amino group is typically the site of reaction, the term "amination" can also refer to the introduction of the amino group onto the pyrrolidinone scaffold during its synthesis. One synthetic approach involves the reductive amination of a ketone precursor. For example, a practical synthetic strategy for 4-substituted-3-aminopiperidin-2-ones, a related six-membered lactam, involves a racemization-free reductive amination as a key step. nih.gov A similar strategy could be envisioned for the synthesis of this compound derivatives.

Another relevant transformation is N-alkylation. While not a direct amination of the C4-amino group, the lactam nitrogen can be alkylated. For instance, after suitable protection of the C4-amino group, the lactam nitrogen can be deprotonated with a base like sodium hydride (NaH) and subsequently alkylated with an appropriate electrophile. acs.org This allows for the introduction of substituents at the N1 position of the pyrrolidinone ring.

The table below summarizes some examples of amination and amidation reactions on related scaffolds, illustrating the potential for functionalizing this compound.

| Reaction Type | Reactants | Product Type | Reference |

| Amidation | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine + Carboxylic acid derivative | 4-Carboxamide substituted piperidine | acs.org |

| Reductive Amination | (E)-α,β-unsaturated ester + Cuprate, followed by reductive amination | 4-substituted-3-aminopiperidin-2-one | nih.gov |

| N-Alkylation | N-protected 3-aminopyrrolidinone + Ethyl bromoacetate | N-alkylated aminopyrrolidinone | acs.org |

Oxidation and Reduction Reactions

The this compound scaffold possesses functional groups that are susceptible to both oxidation and reduction, offering pathways to further diversify the core structure.

Oxidation Reactions: The primary amino group at the C4 position can be oxidized. Depending on the oxidizing agent and reaction conditions, it can be converted to the corresponding nitroso or nitro derivatives. vulcanchem.comvulcanchem.com For instance, the oxidation of amino groups is a known transformation in organic synthesis, although specific examples for this compound are not extensively documented in the reviewed literature. In a related context, the oxidative decarboxylation of l-arginine (B1665763) derivatives can lead to the formation of a 2-aminopyrrolidine nucleus through an iminium ion intermediate, which can be further oxidized. mdpi.com This suggests that under specific oxidative conditions, the pyrrolidine (B122466) ring itself can undergo transformations.

Reduction Reactions: The lactam carbonyl group within the pyrrolidin-2-one ring can be reduced. The reduction of lactams to the corresponding cyclic amines is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into (S)-4-aminopyrrolidine. The resulting pyrrolidine can then be a substrate for a different set of functionalization reactions.

Furthermore, if a carboxylic acid functionality were present on the scaffold, for example, through the hydrolysis of a nitrile or ester group, it could be reduced to an alcohol. The conversion of α-amino acids to 1,2-amino alcohols is a well-established method, often proceeding with retention of stereochemistry. researchgate.net This highlights a potential two-step modification of the this compound scaffold: introduction of a carboxyl-containing substituent followed by its reduction.

The following table outlines potential oxidation and reduction reactions for the this compound scaffold based on the reactivity of its functional groups.

| Reaction Type | Functional Group | Potential Product | Common Reagents | Reference |

| Oxidation | C4-Amino group | C4-Nitroso or C4-Nitro group | Appropriate oxidizing agents | vulcanchem.comvulcanchem.com |

| Reduction | C2-Lactam carbonyl | Pyrrolidine | LiAlH₄ | |

| Reduction | Carboxylic acid (hypothetical substituent) | Alcohol | NaBH₄ (after activation) | researchgate.net |

Nucleophilic Substitution Reactions

The this compound scaffold can participate in nucleophilic substitution reactions in two primary ways: the amino group can act as a nucleophile, or the C4 position can be made into an electrophilic center that is attacked by an external nucleophile.

The primary amino group at the C4 position is nucleophilic and can react with various electrophiles. A key example of this reactivity is the SN2 reaction with alkyl halides or other suitable electrophiles. For instance, in a study on the synthesis of N-(aminocycloalkylene)amino acid derivatives, aminopyrrolidine derivatives were shown to displace triflate esters in an SN2 reaction. acs.org This reaction proceeds with inversion of configuration at the electrophilic center. acs.org This demonstrates that the amino group of this compound can be used to connect the scaffold to other molecular fragments through a nitrogen-carbon bond.

Conversely, the C4 position can be transformed into a leaving group, making it susceptible to nucleophilic attack. For example, if the amino group were to be converted into a better leaving group, or if a related synthesis started from a precursor with a halide or sulfonate ester at the C4 position, this position would be electrophilic. In such a scenario, a variety of nucleophiles could be introduced at the C4 position. The mechanism of such a substitution would depend on the nature of the substrate, the nucleophile, and the reaction conditions, potentially proceeding through an SN1 or SN2 pathway. acs.org In an SN2 reaction, the nucleophile attacks from the backside of the leaving group, resulting in an inversion of stereochemistry. nih.gov An SN1 reaction, on the other hand, would proceed through a planar carbocation intermediate, potentially leading to a mixture of stereoisomers. researchgate.net

The table below provides examples of nucleophilic substitution reactions relevant to the this compound scaffold.

| Role of Scaffold | Reaction Type | Electrophile/Nucleophile | Product | Reference |

| Nucleophile | SN2 | Chiral triflate ester | N-substituted this compound derivative | acs.org |

| Electrophile (hypothetical) | SN2 | External nucleophile (e.g., azide (B81097), cyanide) | 4-substituted pyrrolidin-2-one with inverted stereochemistry | nih.gov |

| Electrophile (hypothetical) | SN1 | External nucleophile | Racemic or diastereomeric mixture of 4-substituted pyrrolidin-2-ones | researchgate.net |

C-Alkylation Reactions

C-alkylation of the this compound scaffold presents an opportunity to introduce substituents directly onto the carbon backbone of the ring, which can have a profound impact on the molecule's three-dimensional shape and biological activity. The most common sites for C-alkylation on a pyrrolidin-2-one ring are the C3 and C5 positions, which are alpha to the carbonyl and nitrogen atoms, respectively.

The protons at the C3 position are acidic due to the adjacent carbonyl group and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile and react with an electrophile, such as an alkyl halide, to form a C-C bond. For instance, the diastereoselective C-alkylation of N-protected 4-aminopiperidin-2-ones (a six-membered ring analog) has been reported, where alkylation occurs at the C3 position. acs.orgnih.gov In these cases, the stereochemical outcome of the alkylation is influenced by the existing stereocenter at C4. acs.orgnih.gov A similar approach could be applied to this compound, likely requiring protection of both the C4-amino group and the N1-lactam nitrogen to control the regioselectivity and reactivity.

Alkylation at the C5 position is also possible. For example, the synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives has been achieved through the Michael addition of malonates to nitroalkenes, followed by cyclization. bohrium.com While this is not a direct alkylation of a pre-formed pyrrolidinone, it demonstrates a strategy to introduce substituents at the C5 position.

Direct C-alkylation of the C4 position is more challenging due to the lack of inherent acidity of the C-H bond at this position. However, modern C-H activation methodologies could potentially enable such transformations. For example, ruthenium-catalyzed C(sp3)-H α-alkylation of pyrrolidines has been demonstrated, although this typically requires a directing group. acs.org

The following table summarizes C-alkylation strategies that could be relevant for modifying the this compound scaffold.

| Alkylation Position | Method | Key Intermediate | Stereochemical Control | Reference |

| C3 | Enolate alkylation | Lactam enolate | Diastereoselective, influenced by C4 substituent | acs.orgnih.gov |

| C5 | Cyclization approach | Michael adduct | Enantioselective, based on chiral catalyst | bohrium.com |

| Cα to Nitrogen (general) | C-H activation | Organometallic intermediate | Requires directing group | acs.org |

Strategies for Introducing Diverse Substituents

A key aspect of utilizing the this compound scaffold in drug discovery is the ability to introduce a wide variety of substituents to explore the chemical space and optimize for desired properties. Several strategies can be employed to achieve this diversification.

One of the most direct methods is the N-substitution of both the C4-amino group and the N1-lactam nitrogen. As discussed in the section on amidation, the C4-amino group can be acylated or alkylated to introduce a diverse range of functionalities. Similarly, the lactam nitrogen can be alkylated after deprotonation, providing another handle for modification. The synthesis of N(1)-substituted derivatives of a related 4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to yield compounds with a range of activities, including agonists, partial agonists, and antagonists of glutamate (B1630785) receptors. acs.org

Solid-phase synthesis offers a powerful strategy for creating large libraries of diversified compounds. A solid-phase synthesis of a 4-substituted γ-lactam library has been developed, which involved the acylation of resin-bound amines, followed by cyclization and further modifications. nih.gov This high-throughput approach allows for the rapid generation of thousands of unique pyrrolidin-2-one derivatives for screening. nih.gov

Functional group interconversion provides another avenue for diversification. For example, a nitrile group could be introduced and then hydrolyzed to a carboxylic acid or reduced to an amine. An alcohol functionality, which could be introduced via hydroxylation, can be converted into an ether or an ester, or used in a Mitsunobu reaction. Biocatalytic methods, such as the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones using microorganisms like Sphingomonas sp., have been developed to produce optically active 4-hydroxy-pyrrolidin-2-ones. acs.org

Late-stage functionalization (LSF) techniques are increasingly important for modifying complex molecules like drug candidates. These methods allow for the introduction of new functional groups in the later stages of a synthetic sequence. While specific LSF examples for this compound are not abundant in the literature, strategies developed for other heterocyclic scaffolds, such as electrochemical methods and multicomponent reactions, could potentially be adapted. wipo.int

The table below outlines some of the key strategies for introducing diversity onto the this compound scaffold.

| Strategy | Point of Diversification | Examples of Introduced Groups | Reference |

| N-Substitution | C4-Amino group, N1-Lactam nitrogen | Alkyl, acyl, aryl groups | acs.orgacs.org |

| Solid-Phase Synthesis | Multiple positions via building blocks | Large libraries of diverse substituents | nih.gov |

| Functional Group Interconversion | Hydroxyl, nitrile, etc. | Carboxylic acids, amines, ethers, esters | acs.org |

| Late-Stage Functionalization | C-H bonds | Halogens, alkyl, aryl groups (conceptual) | wipo.int |

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netnist.govkoreascience.krsmolecule.comrsc.org

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. utdallas.edupressbooks.pub For (S)-4-aminopyrrolidin-2-one, both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to confirm its structure. rsc.org

¹H-NMR Analysis.nist.govrsc.org

Proton NMR (¹H-NMR) provides information on the number of different types of protons and their neighboring environments. In a typical ¹H-NMR spectrum of a related compound, 3-aminopiperidin-2-one, in D₂O, the signals are observed as multiplets in specific regions, which can be correlated to the protons at different positions of the pyrrolidinone ring. rsc.org For this compound, the expected proton signals would correspond to the amine (NH₂), the lactam (NH), and the methylene (B1212753) (CH₂) and methine (CH) groups of the pyrrolidine (B122466) ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for a Related Pyrrolidinone Structure (Note: This table is illustrative and based on general principles and data for similar structures. Actual values for this compound may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on N1 (lactam) | ~7.5-8.5 | Broad singlet |

| H on C4 | ~3.5-4.0 | Multiplet |

| H on C3 | ~2.2-2.6 | Multiplet |

| H on C5 | ~3.0-3.5 | Multiplet |

| H on N4 (amine) | ~1.5-2.5 | Broad singlet |

Data is inferred from general knowledge and related compounds.

¹³C-NMR Analysis.koreascience.krrsc.org

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon environments in a molecule. oregonstate.edu Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon (C2), and the three carbon atoms of the pyrrolidine ring (C3, C4, and C5). The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbonyl carbon will appear significantly downfield due to the deshielding effect of the double-bonded oxygen.

Table 2: Representative ¹³C-NMR Chemical Shifts for a Related Lactam Structure (Note: This table is illustrative and based on general principles and data for similar structures. Actual values for this compound may vary.)

| Carbon Atom | Representative Chemical Shift (δ, ppm) |

| C2 (C=O) | ~175-180 |

| C5 | ~40-45 |

| C4 | ~50-55 |

| C3 | ~30-35 |

Data is inferred from general knowledge and related compounds like 3-aminopiperidin-2-one. rsc.org

Variable Temperature NMR Studies.smolecule.com

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or hindered rotation around bonds. koreascience.krnih.gov For this compound, VT-NMR could be used to study the inversion of the amine group or the flexibility of the pyrrolidine ring. Changes in the NMR spectrum as a function of temperature, such as the broadening or coalescence of signals, can be analyzed to determine the energy barriers for these processes. koreascience.kr

Mass Spectrometry (MS).researchgate.netnist.govkoreascience.krrsc.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. utdallas.edu

High-Resolution Mass Spectrometry (HRMS).rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. nih.govmdpi.com For this compound (C₄H₈N₂O), the expected exact mass can be calculated and compared with the experimentally determined value from an HRMS instrument, typically using electrospray ionization (ESI). rsc.orgbeilstein-journals.org This comparison serves as a definitive confirmation of the compound's molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 101.0715 | To be determined experimentally |

Calculated for C₄H₉N₂O⁺.

Infrared (IR) Spectroscopy.researchgate.netkoreascience.krsmolecule.comrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.eduvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine and lactam groups, as well as the C=O bond of the lactam.

The N-H stretching vibrations of the primary amine (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. utdallas.edu The N-H stretch of the secondary amide (lactam) is also found in this region. The C=O stretching vibration of the lactam is a strong, characteristic band usually observed around 1650-1700 cm⁻¹. nist.govutdallas.edu

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Lactam (N-H) | Stretch | 3200-3400 |

| Lactam (C=O) | Stretch | 1650-1700 |

| C-H | Stretch | 2850-2960 |

Data is based on general IR spectroscopy principles. utdallas.eduvscht.cz

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.netnih.gov This technique relies on the anomalous scattering of X-rays by the electrons of the atoms within a crystal. mit.edu When the X-ray energy is close to the absorption edge of an element in the structure, it results in different reflection intensities for Friedel opposites (hkl and -h-k-l), a phenomenon known as the Bijvoet-pair intensity differences. researchgate.netresearchgate.net This allows for the direct determination of the absolute structure of a crystalline compound.

For molecules like this compound, which are composed of light atoms (C, H, N, O), determining the absolute configuration can be challenging due to the weak anomalous scattering signal. nih.govmit.edu Historically, the presence of a heavier atom (e.g., sulfur, chlorine, bromine) was considered necessary to produce a sufficiently strong anomalous signal for confident absolute configuration assignment. mit.eduresearchgate.net However, advancements in diffractometer technology, X-ray sources, and computational methods, such as the Flack parameter and Hooft-Spek approach, have made it possible to determine the absolute configuration of light-atom molecules with high confidence, provided that high-quality crystals are available. mit.edued.ac.uk

The Flack parameter, a key value derived from the crystallographic refinement, indicates the absolute structure of the crystal. nih.goved.ac.uk A value close to 0 indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is the correct one. ed.ac.uk

Beyond establishing the absolute (S)-configuration at the C4 stereocenter, X-ray diffraction analysis also provides precise details about the molecule's conformation in the solid state. This includes bond lengths, bond angles, and torsion angles, which define the three-dimensional shape of the pyrrolidinone ring and the orientation of the amino group. The pyrrolidinone ring can adopt various puckered conformations, such as envelope or twist forms, and X-ray crystallography can distinguish between these possibilities. This conformational information is invaluable for understanding intermolecular interactions, such as hydrogen bonding patterns within the crystal lattice, which can influence the compound's physical properties.

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, purification, and analysis of chiral compounds like this compound. mdpi.comnih.gov Its versatility, high resolution, and sensitivity make it indispensable for determining enantiomeric purity and for quality control in research and pharmaceutical applications. mdpi.comnih.gov

For the analysis of chiral molecules, HPLC methods can be broadly categorized into direct and indirect approaches. mdpi.com

Direct Chiral HPLC

Direct methods involve the use of a chiral stationary phase (CSP). mdpi.comnih.gov These stationary phases are themselves chiral and can differentiate between the enantiomers of an analyte based on their differential interactions. nih.gov Common types of CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability. mdpi.com

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are effective for separating polar and ionic compounds, including amino acids and their derivatives. sigmaaldrich.com

Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes with the analyte.

The choice of mobile phase, typically a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers, is crucial for achieving optimal separation. sigmaaldrich.comgoogle.com The retention and selectivity can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. google.com For instance, in the analysis of amino acids on a teicoplanin-based CSP, a "U-shaped" retention profile is often observed as the concentration of the organic modifier is varied. sigmaaldrich.com

Indirect Chiral HPLC

Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column). mdpi.com The CDA must be enantiomerically pure and react quantitatively with the analyte. nih.gov Various CDAs are available for amines, such as (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ), which has been used for the enantiospecific determination of chiral carboxylic acids. researchgate.net Another example includes the use of reagents like (R)-(+)-4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) for the enantiomeric separation of chiral carboxylic acids. nih.gov

This approach offers the advantage of using readily available and less expensive achiral columns. mdpi.com However, the derivatization step adds complexity to the analytical procedure and requires careful validation to ensure that no epimerization or kinetic resolution occurs during the reaction. researchgate.net

The selection between direct and indirect methods depends on the specific analytical problem, the nature of the analyte, the required sensitivity, and the availability of suitable CSPs and CDAs. mdpi.comtandfonline.com For routine analysis and quality control of this compound, a validated direct HPLC method using a suitable CSP would likely be the preferred approach for its simplicity and directness.

Computational Chemistry and Theoretical Studies

Molecular Docking Studies and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to understand the binding mode of ligands like (S)-4-aminopyrrolidin-2-one to biological targets such as enzymes and receptors. nih.govresearchgate.net

| Interaction Type | Participating Group on this compound | Typical Interacting Residue Type |

|---|---|---|

| Hydrogen Bond Donor | Amine (-NH2) | Aspartate, Glutamate (B1630785), Serine |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Arginine, Lysine, Serine |

| Hydrophobic Interactions | Pyrrolidine (B122466) Ring (-CH2-) | Leucine, Isoleucine, Valine |

Molecular Dynamics (MD) Simulations for Ligand Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. mdpi.comfu-berlin.de Following molecular docking, MD simulations can validate the predicted binding pose and assess the stability of the interactions. researchgate.net

For complexes involving this compound derivatives, MD simulations track parameters like the root-mean-square deviation (RMSD) of the ligand with respect to the protein's binding site. A low and stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains in its binding pocket and the complex is stable. nih.gov These simulations often confirm that the key hydrogen bonds identified in docking studies persist throughout the simulation, highlighting their importance for stable binding. nih.govnih.gov

| MD Simulation Parameter | Indication for Ligand Stability | Typical Favorable Result |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Positional deviation from the initial pose | Low and stable fluctuation (e.g., < 2 Å) |

| Hydrogen Bond Occupancy | Persistence of specific hydrogen bonds over time | High percentage (e.g., > 80%) |

| Binding Free Energy (MM/GBSA) | Thermodynamic stability of the complex | Negative value (e.g., < -20 kcal/mol) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comscirp.org DFT calculations provide valuable data on the molecule's electronic properties, reactivity, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gove-journals.in A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. e-journals.inchemrxiv.org

For this compound, DFT calculations reveal the distribution and energy levels of these orbitals. The HOMO is typically localized around the electron-rich amine group, indicating this is the primary site for electrophilic attack. The LUMO is often centered on the carbonyl group of the lactam ring, the likely site for nucleophilic attack. The energy gap helps to quantify the molecule's potential to participate in charge transfer interactions. scirp.orgnih.gov

| Parameter | Definition | Significance |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = E-LUMO - E-HOMO | Indicates chemical reactivity and kinetic stability |

Electrostatic potential (ESP) maps are visual representations of the charge distribution in a molecule. avogadro.cclibretexts.org They are invaluable for predicting how molecules will interact with each other. deeporigin.comphyschemres.org In an ESP map, electron-rich regions, which are prone to electrophilic attack, are typically colored red, while electron-poor regions, susceptible to nucleophilic attack, are colored blue.

The ESP map of this compound shows a negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a hydrogen bond acceptor site. Conversely, the hydrogen atoms of the amine group exhibit a positive potential (blue), identifying them as hydrogen bond donor sites. This charge distribution is consistent with the binding interactions observed in molecular docking studies. proteopedia.org

DFT calculations can also predict various thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, at a given temperature. researchgate.netscirp.org These parameters are crucial for understanding the stability and thermodynamics of the molecule. The calculations typically involve optimizing the molecular geometry and then performing a frequency calculation to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

| Thermochemical Parameter | Description |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have. |

| Enthalpy (H) | A measure of the total energy of a thermodynamic system. |

| Gibbs Free Energy (G) | The energy associated with a chemical reaction that can be used to do work. |

| Entropy (S) | A measure of the randomness or disorder of a system. |

Theoretical infrared (IR) spectra can be calculated using DFT to predict the vibrational frequencies of a molecule. dtic.mil These calculated spectra are highly useful for assigning the vibrational modes observed in experimental IR spectra. researchgate.nettsijournals.com The calculation of vibrational frequencies helps confirm the optimized molecular structure as a true energy minimum. nih.gov

For this compound, the calculated IR spectrum would show characteristic peaks corresponding to specific bond vibrations. Key predicted frequencies include the N-H stretching vibrations of the amine group (typically around 3300-3500 cm⁻¹), the C=O stretching of the lactam ring (around 1650-1700 cm⁻¹), and C-N stretching vibrations. msu.edu Comparing theoretical spectra with experimental data provides a powerful tool for structural elucidation.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Lactam) | 1650 - 1700 |

| N-H Bend (Amine) | 1590 - 1650 |

| C-N Stretch | 1250 - 1350 |

Conformational Analysis and Pseudorotation

The five-membered ring of this compound is not planar and can adopt a range of puckered conformations. Quantum mechanical calculations are employed to investigate the intrinsic conformational properties of the pyrrolidine ring. nih.gov These studies often focus on dipeptide analogues to understand the influence of the amino group on the ring's geometry. nih.gov

The puckering of the pyrrolidine ring is a key determinant of the spatial orientation of its substituents, which in turn influences its biological activity. The two predominant pucker modes are the "endo" and "exo" envelope conformations, where one of the carbon atoms is out of the plane of the other four atoms. nih.gov The ratio between these conformers can be controlled by the nature and position of substituents on the ring. nih.gov For instance, in proline analogues, the electronegativity of a substituent at the C4 position can influence the puckering, with cis-substituents favoring endo puckering and trans-substituents favoring exo puckering. nih.gov

A detailed conformational analysis of pyrrolidine enamines has been performed using density functional theory (DFT), validated against coupled cluster theory, to provide accurate energy differences between conformers. researchgate.net Such studies are crucial for understanding stereoselectivity in reactions involving these scaffolds. researchgate.net

The conformational flexibility of the pyrrolidin-2-one ring can be described by pseudorotation, a continuous puckering motion of the ring. Theoretical studies on substituted pyrrolidin-2-ones can map the potential energy surface of this pseudorotation, identifying the most stable conformations and the energy barriers between them. While specific computational studies on the pseudorotation of this compound are not extensively documented in the provided search results, the principles from related systems suggest that the amino group at the C4 position would significantly influence the pseudorotation circuit and the preferred conformations.

Table 1: Key Aspects of Conformational Analysis of Pyrrolidin-2-one Scaffolds

| Parameter | Description | Relevance to this compound |

| Ring Puckering | Deviation of ring atoms from a mean plane, typically described as envelope or twist conformations. | The amino group at the C4 position will influence the preferred pucker (endo/exo) of the pyrrolidine ring. |

| Pseudorotation | A model describing the continuous conformational changes of a five-membered ring through a series of twist and envelope forms. | The energy landscape of pseudorotation will determine the population of different conformers at equilibrium. |

| Substituent Orientation | The axial or equatorial positioning of substituents on the ring. | The orientation of the amino group will be critical for its interaction with biological targets. |

| Intramolecular Hydrogen Bonding | Potential hydrogen bonding between the amino group and the carbonyl group of the lactam. | This can stabilize certain conformations and influence the overall shape and reactivity of the molecule. |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design of new molecules with improved potency and selectivity. For pyrrolidin-2-one derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) are employed to correlate the structural features of the molecules with their biological activities. nih.govmanipal.edunih.govresearchgate.net

For example, 3D-QSAR models have been developed for a series of pyrrolidine derivatives to understand the structural requirements for inhibiting specific enzymes like myeloid cell leukemia-1 (Mcl-1). tandfonline.com These models use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate contour maps that indicate regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. tandfonline.com

While specific SAR studies focused solely on this compound are not detailed in the provided search results, broader studies on related pyrrolidin-2-one derivatives have provided valuable insights. For instance, a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents revealed that the activity is dependent on specific molecular descriptors obtained from quantum chemical calculations. nih.gov Similarly, docking and molecular dynamics simulation studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors have helped in understanding their binding affinity and interaction with the active site. manipal.edunih.govresearchgate.net

These computational approaches can be applied to this compound and its analogues to predict their biological activity and guide the synthesis of new derivatives with enhanced therapeutic properties. The key structural features of this compound that would be critical in SAR studies include the stereochemistry at the C4 position, the presence and nature of the amino group, and the lactam ring.

Table 2: Computational Methods in SAR Studies of Pyrrolidin-2-one Derivatives

| Method | Description | Application |

| QSAR | Quantitative Structure-Activity Relationship models correlate variations in biological activity with changes in molecular descriptors. | To predict the activity of new this compound analogues and identify key structural features for activity. |

| 3D-QSAR (CoMFA/CoMSIA) | These methods use 3D molecular fields to relate the steric and electrostatic properties of molecules to their biological activity. | To visualize the favorable and unfavorable regions around the this compound scaffold for interaction with a biological target. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | To understand the binding mode of this compound in the active site of a target protein. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamic behavior of the ligand-receptor complex. | To assess the stability of the binding of this compound to its target and to study conformational changes upon binding. |

Applications of S 4 Aminopyrrolidin 2 One in Advanced Organic and Medicinal Chemistry

Chiral Building Block in Asymmetric Synthesis

The inherent chirality and functional group arrangement of (S)-4-aminopyrrolidin-2-one make it an excellent starting point for stereocontrolled synthesis. As a component of the "chiral pool," its well-defined stereocenter can be transferred through synthetic sequences to generate new, complex chiral molecules with a high degree of stereochemical purity.

This compound is a key intermediate in the synthesis of a significant class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. researchgate.netmdpi.com These drugs, often referred to as "gliptins," are crucial in the management of type 2 diabetes. nih.gov The synthesis of these complex molecules relies on the stereospecific introduction of the chiral amine provided by the this compound scaffold.

The general synthetic strategy involves the coupling of the chiral aminopyrrolidinone core with other specifically designed molecular fragments. For instance, in the synthesis of sitagliptin (B1680988) analogues, the (S)-amino group of the pyrrolidinone derivative serves as a nucleophile that is acylated or alkylated to connect to other parts of the molecule, such as trifluorophenyl or fused heterocyclic motifs. vietnamjournal.rudiva-portal.org The stereochemistry at the 4-position of the pyrrolidinone ring is critical for the final compound's ability to bind effectively and selectively to the active site of the DPP-4 enzyme. diva-portal.org This stereospecificity ensures the correct three-dimensional arrangement of the pharmacophore, which is essential for potent and selective enzyme inhibition.

The following table summarizes representative complex molecules whose synthesis utilizes the this compound scaffold or a closely related chiral amine precursor.

| Compound Class | Specific Example | Therapeutic Target | Role of this compound |

| DPP-4 Inhibitors | Sitagliptin Analogues | Dipeptidyl peptidase-4 | Provides the core chiral amine for binding to the S2 subsite of the enzyme. |

| DPP-4 Inhibitors | Vildagliptin Analogues | Dipeptidyl peptidase-4 | Serves as a key chiral building block for constructing the peptidomimetic structure. |

| DPP-4 Inhibitors | Neogliptin | Dipeptidyl peptidase-4 | The chiral amine component is essential for potent inhibition and interaction with key active site residues. diva-portal.org |

The utility of chiral pyrrolidine (B122466) derivatives extends to their use as ligands for transition metal catalysts and as chiral auxiliaries to control the stereochemical outcome of reactions. mdpi.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. wikipedia.orgyoutube.com Ligands, on the other hand, coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a catalyzed reaction. mdpi.com

While the broader class of chiral pyrrolidines, often derived from proline, are extensively used in these roles, the specific application of this compound is less commonly documented. Theoretically, its structure is amenable to these applications. The two nitrogen atoms and the carbonyl oxygen could act as coordination sites for transition metals, creating a chiral pocket around the metal center. nih.govmdpi.com As a chiral auxiliary, the aminopyrrolidinone could be temporarily attached to a prochiral molecule to direct alkylation or aldol (B89426) reactions, leveraging the steric hindrance of the ring to favor attack from one face over the other. nih.govresearchgate.net

Scaffold for Novel Biologically Active Compounds

The rigid, five-membered ring of this compound serves as an excellent scaffold in medicinal chemistry. vulcanchem.com A scaffold provides a fixed three-dimensional core upon which various functional groups can be appended to interact with a biological target. The pyrrolidinone structure offers several advantages: it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and specificity, and its stereochemistry can be precisely controlled. mdpi.com

The most prominent use of this compound as a scaffold is in the development of DPP-4 inhibitors. mdpi.comvietnamjournal.ru In these molecules, the pyrrolidinone ring acts as a rigid backbone that correctly orients the other parts of the molecule—such as aromatic rings and other functional groups—to fit within the enzyme's active site. diva-portal.org

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The pyrrolidinone scaffold is frequently used to construct peptidomimetics because its constrained structure can mimic specific peptide secondary structures.

Natural peptides are often highly flexible, and this flexibility can be entropically unfavorable for binding to a receptor. mdpi.com Introducing conformational constraints by incorporating a rigid scaffold like this compound can "pre-organize" the molecule into its bioactive conformation. This reduces the entropic penalty upon binding, potentially leading to a significant increase in binding affinity and potency. The γ-lactam ring of this compound locks the backbone, restricting the possible conformations and providing a stable platform for the appended side chains that are designed to interact with the target protein.

A β-turn is a common secondary structure in proteins and peptides where the polypeptide chain reverses its direction. This motif is often involved in molecular recognition events. The rigid structure of this compound can be used to mimic a β-turn. By attaching appropriate functional groups to the amino group at the C4 position and the ring nitrogen, it is possible to project these substituents in a spatial orientation that mimics the side chains of the key amino acid residues (at positions i+1 and i+2) of a natural β-turn. The DPP-4 inhibitors derived from this scaffold effectively function as dipeptide mimetics, with the constrained ring structure positioning the critical functional groups in a manner analogous to a peptide in a β-turn conformation, allowing for potent and selective binding to the enzyme.

Development of Therapeutic Agents

The inherent structural features of this compound have been exploited to design potent and selective modulators of several key biological targets. This has led to the development of novel compounds for conditions ranging from genetic disorders to metabolic diseases and cancer.

Cystic fibrosis (CF) is a genetic disease caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.gov The most common mutation, F508del, results in a misfolded protein that is degraded prematurely and fails to reach the cell surface. biointerfaceresearch.com CFTR modulators known as "correctors" are designed to rescue the folding and trafficking of this defective protein. nih.govrsc.org

Research has led to the identification of a series of 4-aminopyrrolidine-2-carboxylic acid derivatives as Type 2 (C2) correctors for the F508del-CFTR protein. These compounds are intended to be used in combination therapies with Type 1 correctors and potentiators (which enhance the channel opening of the protein at the cell surface) to maximize the functional expression of the defective CFTR protein. biointerfaceresearch.comrsc.org One promising compound from this series, a 2-(dimethylamino)-3-pyridyl analog, demonstrated a favorable profile. biointerfaceresearch.com

| Compound | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| 2-(dimethylamino)-3-pyridyl analog of 4-aminopyrrolidine-2-carboxylic acid | F508del-CFTR | Type 2 Corrector: Rescues protein folding and trafficking. | Demonstrated acceptable potency and efficacy with a good pharmacokinetic profile in rats, including low clearance and a long half-life. biointerfaceresearch.com |

Dipeptidyl peptidase-4 (DPP4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.netresearchgate.netrdd.edu.iq By inhibiting DPP4, the levels of these hormones are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release, which helps to control blood glucose levels in type 2 diabetes. researchgate.netresearchgate.net

The pyrrolidine scaffold is a key structural feature in a major class of DPP4 inhibitors. researchgate.net Specifically, cyanopyrrolidines have been developed as substrate-like inhibitors that bind to the catalytic site of the enzyme. researchgate.net The stereochemistry of the pyrrolidine ring is crucial for inhibitory activity, with the S-configuration being essential for potent inhibition. researchgate.net

| Inhibitor Class | Key Structural Feature | Example Compound | Significance of Pyrrolidine Ring |

|---|---|---|---|

| Cyanopyrrolidines | Pyrrolidine ring with a cyano group | Denagliptin | The (S)-configuration of the amino acid portion is essential for potent inhibitory activity against DPP4. researchgate.net |

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain. hbku.edu.qa The enzyme β-secretase 1 (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), a rate-limiting step in the generation of Aβ. nih.govsigmaaldrich.com Consequently, inhibiting BACE1 is a primary therapeutic strategy for the treatment of Alzheimer's disease. nih.govhbku.edu.qa

The development of BACE1 inhibitors has involved the exploration of various molecular scaffolds capable of fitting into the large, less hydrophobic proteolytic pocket of the enzyme. hbku.edu.qa While specific examples directly incorporating the this compound moiety are not prominently featured in late-stage clinical candidates, the broader class of heterocyclic compounds, including pyrrolidinone derivatives, represents a valuable area of investigation for designing novel BACE1 inhibitors. The goal is to create brain-penetrant, selective, and potent small molecules to reduce Aβ production. hbku.edu.qasigmaaldrich.com

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival. rdd.edu.iqnih.gov Dysregulation of the PKB/Akt pathway is a common feature in many human cancers, making it a critical target for anticancer drug development. rdd.edu.iq

Research into PKB inhibitors has led to the development of potent ATP-competitive inhibitors based on a 4-aminopiperidine (B84694) scaffold, which shares structural similarities with aminopyrrolidines. rdd.edu.iq Structure-activity relationship (SAR) studies on a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines revealed that optimization of lipophilic substituents could yield nanomolar inhibitors with high selectivity for PKB over other closely related kinases. rdd.edu.iq This highlights the importance of the substituted amine core in achieving potent and selective inhibition of PKB. rdd.edu.iq

| Compound Series | Target | Mechanism of Action | Key Findings from SAR Studies |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB (Akt) | ATP-competitive inhibition | Optimization of lipophilic groups on the core amine scaffold led to nanomolar potency and up to 150-fold selectivity over the related PKA kinase. rdd.edu.iq |

Nootropics, or "smart drugs," are substances that can enhance cognitive functions like memory and learning. The prototypical nootropic, Piracetam, is a cyclic derivative of the neurotransmitter GABA and is chemically known as 2-oxo-1-pyrrolidine acetamide. This establishes the pyrrolidin-2-one core as a foundational scaffold for nootropic drug design.